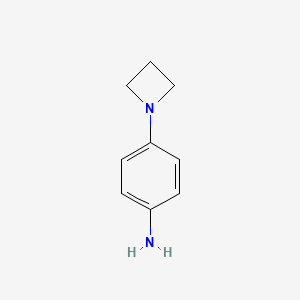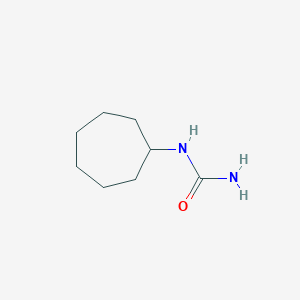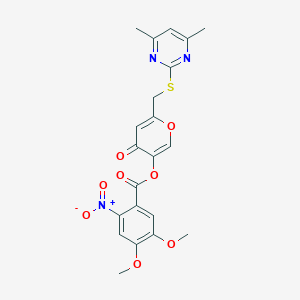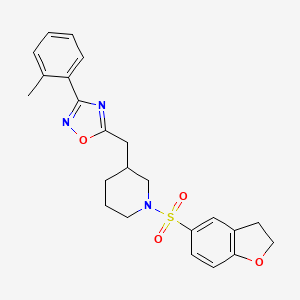![molecular formula C21H13ClF4N4O3 B2411152 3-(4-Chlorphenyl)-N-(4-Fluor-3-(trifluormethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-7-carboxamid CAS No. 921806-12-4](/img/structure/B2411152.png)
3-(4-Chlorphenyl)-N-(4-Fluor-3-(trifluormethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-7-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H13ClF4N4O3 and its molecular weight is 480.8. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
Trifluormethylpyridine (TFMPs) und ihre Derivate spielen eine entscheidende Rolle im Pflanzenschutz. Die einzigartige Kombination der physikalisch-chemischen Eigenschaften des Fluoratoms und des Pyridin-Moleküls trägt zu ihrer Wirksamkeit bei. Insbesondere Fluazifop-Butyl, das erste TFMP-Derivat, das auf dem Pflanzenschutzmittelmarkt eingeführt wurde, hat den Weg für über 20 neue TFMP-haltige Pflanzenschutzmittel mit ISO-Gemeinsamen Namen geebnet. Diese Verbindungen schützen Nutzpflanzen vor Schädlingen, und ihre biologischen Aktivitäten sind eng mit der Trifluormethylgruppe verbunden .
Pharmazeutika
Mehrere TFMP-Derivate finden Anwendung in der pharmazeutischen Industrie. Fünf pharmazeutische Produkte, die das TFMP-Molekül enthalten, haben die Marktzulassung erhalten, und weitere Kandidaten befinden sich in klinischen Studien. Die einzigartigen Eigenschaften des Fluoratoms verbessern die Interaktionen mit Medikamenten, was TFMP-Derivate zu vielversprechenden Kandidaten für neuartige Therapeutika macht .
Veterinärprodukte
Neben der Humanmedizin werden TFMP-Derivate auch in Veterinärprodukten eingesetzt. Zwei Veterinärprodukte, die das TFMP-Molekül enthalten, haben die Marktzulassung erhalten. Ihre Wirksamkeit und ihr Sicherheitsprofil werden derzeit weiter untersucht .
Dampfphasenreaktionen
TFMPs sind auch an Dampfphasenreaktionen beteiligt. Forscher untersuchen weiterhin ihr Potenzial in verschiedenen chemischen Prozessen, einschließlich Synthese und Katalyse .
Organische Synthese
Die Trifluormethylgruppe in dieser Verbindung kann als vielseitiger Synthesebaustein dienen. Forscher können sie für die Einführung von fluorhaltigen Motiven in komplexe Moleküle nutzen, was die Schaffung neuer Verbindungen mit gewünschten Eigenschaften ermöglicht .
Rechnergestützte Studien
Theoretische Studien, wie z. B. die Dichtefunktionaltheorie (DFT), liefern Einblicke in die elektronische Struktur, Stabilität und Reaktivität der Verbindung. Diese rechnergestützten Untersuchungen dienen als Leitfaden für die experimentelle Planung und Optimierung .
Zusammenfassend lässt sich sagen, dass das Trifluormethylpyridin-Molekül der Verbindung spannende Möglichkeiten in den Bereichen Pflanzenschutzmittel, Pharmazeutika und organische Synthese eröffnet. Seine einzigartigen Eigenschaften inspirieren weiterhin Forschung und Innovation, und wir erwarten, in Zukunft noch mehr Anwendungen zu entdecken . Wenn Sie weitere Fragen haben oder zusätzliche Informationen benötigen, zögern Sie bitte nicht, uns zu fragen! 😊
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF4N4O3/c1-29-9-13(18(31)27-11-4-7-15(23)14(8-11)21(24,25)26)16-17(29)19(32)30(20(33)28-16)12-5-2-10(22)3-6-12/h2-9H,1H3,(H,27,31)(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOMYRFGCOEOOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2411070.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2411071.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2411074.png)









